molecular formula C14H15NO B2913184 4-[(Benzyloxy)methyl]aniline CAS No. 881741-06-6

4-[(Benzyloxy)methyl]aniline

Cat. No.: B2913184
CAS No.: 881741-06-6
M. Wt: 213.28
InChI Key: FRISHJFEBJVKFQ-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]aniline is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a benzyloxy group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]aniline typically involves the reaction of 4-nitrobenzyl alcohol with benzyl chloride in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Benzyloxy)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

4-[(Benzyloxy)methyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

    4-(Benzyloxy)aniline: Similar structure but lacks the methyl group on the benzyloxy moiety.

    4-(Methoxy)aniline: Contains a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)aniline: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness: 4-[(Benzyloxy)methyl]aniline is unique due to the presence of both a benzyloxy and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

4-(phenylmethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRISHJFEBJVKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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